Lipophilicity and Hydrogen-Bonding Profile vs. Parent Amide
The N-methoxy substituent on N-methoxy-5-nitrothiophene-2-carboxamide directly modifies its lipophilicity and hydrogen-bonding capacity relative to the simpler 5-nitrothiophene-2-carboxamide parent structure. The target compound has a computed LogP of 0.95 and increases the hydrogen bond acceptor count to 5, compared to a lower LogP and acceptor count in the parent primary amide, providing a tangible differentiation in solubility and permeability for screening cascades . This is a non-trivial modification that can critically impact a molecule's ability to reach an intracellular target or interact with a specific binding pocket.
| Evidence Dimension | Lipophilicity (Computed LogP) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | LogP = 0.9475; H_Acceptors = 5; H_Donors = 1 |
| Comparator Or Baseline | 5-Nitrothiophene-2-carboxamide (Parent amide): Computed LogP is expected to be significantly lower (est. <0.5); H_Acceptors = 4; H_Donors = 2 |
| Quantified Difference | The N-methoxy substitution reverses the H-bond donor/acceptor ratio (donors reduced from 2 to 1, acceptors increased from 4 to 5) and increases LogP, a net shift toward higher membrane permeability and altered solubility. |
| Conditions | Computational chemistry model as reported on vendor datasheet. |
Why This Matters
This distinct physicochemical profile makes the compound a specialized tool for probing hydrophobic sub-pockets or for tailoring solubility without altering the core nitrothiophene pharmacophore, rationalizing its selection over the parent amide for specific SAR explorations.
